molecular formula C24H22O3 B11969087 Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy- CAS No. 816423-13-9

Benzene, 1,1',1''-(2-propynylidyne)tris[4-methoxy-

Katalognummer: B11969087
CAS-Nummer: 816423-13-9
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: DFIUFPFGHXCMGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] is a complex organic compound with the molecular formula C24H22O3. This compound is characterized by its unique structure, which includes a propynylidyne group attached to three methoxy-substituted benzene rings.

Vorbereitungsmethoden

The synthesis of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzene derivatives with propargyl halides under specific conditions. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the propynylidyne linkage . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alkanes.

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] involves its interaction with various molecular targets. The compound’s aromatic rings and propynylidyne group allow it to engage in π-π interactions and hydrogen bonding with proteins and enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] can be compared with other similar compounds, such as:

The uniqueness of Benzene, 1,1’,1’'-(2-propynylidyne)tris[4-methoxy-] lies in its propynylidyne group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

816423-13-9

Molekularformel

C24H22O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

1-[1,1-bis(4-methoxyphenyl)prop-2-ynyl]-4-methoxybenzene

InChI

InChI=1S/C24H22O3/c1-5-24(18-6-12-21(25-2)13-7-18,19-8-14-22(26-3)15-9-19)20-10-16-23(27-4)17-11-20/h1,6-17H,2-4H3

InChI-Schlüssel

DFIUFPFGHXCMGZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C#C)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.